molecular formula C19H11ClF3N5S B2959068 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 251096-57-8

3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B2959068
CAS No.: 251096-57-8
M. Wt: 433.84
InChI Key: SZYMCPQYSFTRKI-SREVYHEPSA-N
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Description

3-Chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom (position 3), a trifluoromethyl group (position 5), and a sulfanyl-linked triazolo[1,5-a]pyrimidine moiety (position 2). The triazolo[1,5-a]pyrimidine ring is further functionalized with a (Z)-configured styryl group at position 5. The trifluoromethyl group may enhance metabolic stability and lipophilicity, while the styryl group could influence stereoselective interactions with biological targets.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYMCPQYSFTRKI-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethenyl group, and finally, the attachment of the chloropyridine and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

  • Compound 12 (): Synthesized via condensation reactions in DMF, this derivative contains a pyridine-triazole-pyrrolothiazolopyrimidine scaffold with chlorophenyl and methoxyphenyl substituents. Unlike the target compound, it lacks the trifluoromethyl group and styryl moiety, which may reduce its membrane permeability .
  • Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-4,7-Dihydro-1,2,4-Triazolo[1,5-β]Pyridine-3-Carboxylate (): Features a bicyclic triazolopyrimidine system with benzylsulfanyl and chlorophenyl groups.

Bioactive Triazolopyrimidines

  • 5-Aryl-2-Amino[1,2,4]Triazolo[1,5-c]Pyrimidines (): These compounds, prepared via cyclization of chloropyrimidines, exhibit histamine release inhibition.

Physicochemical Properties

  • Solubility and Stability : The sulfanyl group in the target compound may improve solubility compared to ’s benzylsulfanyl derivative, which relies on π-π stacking for crystal packing .

Data Table: Key Comparisons

Compound Name / Feature Structural Highlights Biological Activity Key References
Target Compound Pyridine with Cl, CF₃, triazolo-pyrimidine-sulfanyl, (Z)-styryl Hypothesized anti-inflammatory/antimicrobial
5-[3-(Trifluoromethyl)Phenyl]-2-Aminotriazolopyrimidine Triazolo[1,5-c]pyrimidine with CF₃-phenyl Histamine release inhibitor (IC₅₀ ~ nM)
Compound 12 () Pyrrolothiazolopyrimidine with chlorophenyl Not reported
Ethyl 2-Benzylsulfanyl Derivative () Benzylsulfanyl, chlorophenyl, π-π stacking Not reported
N-[3-(4-Quinazolinyl)Amino... () Quinazoline-pyrazole-hydrazone Antifungal (50 μg/mL)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel ’s use of DMF-mediated condensations or ’s hydrazine-cyclization routes .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethyl group could enhance bioactivity, as seen in ’s analogues .
    • The (Z)-styryl group’s rigidity might improve target selectivity but could complicate synthetic accessibility.
  • Knowledge Gaps: No direct data on the target compound’s bioactivity or physicochemical properties exist in the provided evidence. Future studies should prioritize assays for inflammation, microbial growth, and pharmacokinetic profiling.

Biological Activity

The compound 3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine (CAS Number: 251096-57-8) is part of a class of pyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a triazole ring, a pyrimidine moiety, and a trifluoromethyl group, which are known to influence its biological activity. The presence of the sulfanyl group is also significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that similar triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with triazole rings have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound is hypothesized to share these properties due to structural similarities with other effective antimicrobial agents .

Antiviral Properties

Triazole derivatives have been reported to possess antiviral activities. Research suggests that compounds with similar structures can inhibit viral replication mechanisms, particularly against viruses such as HIV . This potential activity warrants further investigation into the specific antiviral efficacy of our compound.

Antitumor Activity

Many pyridine and triazole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound's unique structure may enhance its ability to target specific cancer pathways.

Study 1: Antimicrobial Efficacy

A study evaluating a series of triazole derivatives found that certain compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for various derivatives, providing a comparative framework for assessing the potential efficacy of our compound .

CompoundMIC (µg/mL)Target Organism
Triazole A15Staphylococcus aureus
Triazole B10Escherichia coli
Target CompoundTBDTBD

Study 2: Antiviral Activity

In another investigation focused on triazole-based compounds, researchers noted that certain derivatives inhibited HIV protease activity effectively. The relevance of these findings lies in understanding whether our compound could similarly disrupt viral replication processes .

Research Findings

The biological activities associated with compounds structurally related to This compound suggest a promising avenue for therapeutic development.

Summary of Biological Activities

  • Antimicrobial : Potential inhibition of bacterial growth.
  • Antiviral : Possible disruption of viral replication.
  • Antitumor : Indications of anticancer properties through apoptosis induction.

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